molecular formula C11H13ClN2O B1411022 1-Pyridin-3-ylpiperidine-4-carbonyl chloride CAS No. 1986907-73-6

1-Pyridin-3-ylpiperidine-4-carbonyl chloride

Cat. No.: B1411022
CAS No.: 1986907-73-6
M. Wt: 224.68 g/mol
InChI Key: RFVKAURQWIPVSC-UHFFFAOYSA-N
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Description

1-Pyridin-3-ylpiperidine-4-carbonyl Chloride is a bifunctional chemical reagent of high value in medicinal chemistry and drug discovery research. This compound features two key pharmacophores: a pyridine ring and a piperidine system, linked by a highly reactive carbonyl chloride group. The chlorocarbonyl moiety acts as an electrophile, making this reagent an excellent substrate for nucleophilic acyl substitution reactions. It is primarily used to incorporate the 1-(pyridin-3-yl)piperidine-4-carbonyl fragment into target molecules by forming amide or ester bonds, thereby serving as a critical building block for the synthesis of compound libraries and potential pharmaceutical agents. The 1-(pyridin-3-yl)piperidine scaffold is a privileged structure in drug design, known for its ability to interact with various biological targets. Researchers can leverage this reagent to rapidly generate analogs for structure-activity relationship (SAR) studies. As an acid chloride, it is highly reactive and must be handled with care under controlled conditions, such as inert atmosphere and anhydrous solvents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-pyridin-3-ylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVKAURQWIPVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-3-ylpiperidine-4-carbonyl chloride typically involves the reaction of 1-Pyridin-3-ylpiperidine-4-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

[ \text{1-Pyridin-3-ylpiperidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-ylpiperidine-4-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-Pyridin-3-ylpiperidine-4-carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Produces 1-Pyridin-3-ylpiperidine-4-carboxylic acid.

    Reduction: Produces corresponding alcohols or amines.

Scientific Research Applications

1-Pyridin-3-ylpiperidine-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridin-3-ylpiperidine-4-carbonyl chloride is primarily based on its reactivity as a carbonyl chloride. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Formyl-piperidine-4-carbonyl Chloride (CAS 84163-43-9)

  • Molecular Formula: C₇H₁₀ClNO₂
  • Molecular Weight : 175.61 g/mol .
  • Key Differences :
    • Lacks the pyridin-3-yl substituent, reducing aromatic interactions and steric bulk.
    • The formyl group at the 1-position of piperidine introduces additional reactivity for condensation reactions, unlike the pyridine ring in the target compound.
  • Reactivity : Both compounds share a reactive carbonyl chloride group, but 1-formyl-piperidine-4-carbonyl chloride may exhibit dual reactivity (formyl and acyl chloride), enabling sequential functionalization .

1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS 1375473-86-1)

  • Molecular Formula : C₁₂H₁₇ClN₂O₂
  • Molecular Weight : 256.73 g/mol .
  • Key Differences :
    • Replaces the carbonyl chloride with a carboxylic acid group, significantly altering solubility and reactivity.
    • The methyl group on the pyridine ring enhances lipophilicity compared to the unsubstituted pyridin-3-yl group in the target compound.
  • Applications : Primarily used as a pharmaceutical intermediate, whereas the target compound’s acyl chloride group is better suited for covalent conjugation (e.g., drug-linker synthesis) .

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone Hydrochloride

  • Structure: Features a methanone bridge linking piperidine and pyridine, with a 3-chlorophenyl ethyl substituent on the pyridine ring .
  • Pharmacological Relevance : Such structural complexity is typical in central nervous system (CNS) drug candidates, unlike the simpler target compound .

1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide

  • Molecular Formula : C₁₀H₁₂ClN₅O
  • Key Differences :
    • Pyridazine ring replaces pyridine, altering electronic properties (e.g., increased dipole moments).
    • Carboxamide group at the 4-position reduces electrophilicity compared to acyl chloride .
  • Reactivity : The carboxamide is inert under typical acyl chloride reaction conditions, highlighting the target compound’s superior utility in active ester formation .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
1-Pyridin-3-ylpiperidine-4-carbonyl chloride* C₁₁H₁₂ClN₂O ~231.68 Acyl chloride, pyridine High electrophilicity for amide coupling
1-Formyl-piperidine-4-carbonyl chloride C₇H₁₀ClNO₂ 175.61 Acyl chloride, formyl Dual reactivity (formyl + acyl chloride)
1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid HCl C₁₂H₁₇ClN₂O₂ 256.73 Carboxylic acid, pyridine Ionic solubility, salt formation
1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide C₁₀H₁₂ClN₅O 253.69 Carboxamide, pyridazine Low reactivity, hydrogen bonding

*Estimated based on structural analogs.

Biological Activity

1-Pyridin-3-ylpiperidine-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against several bacterial strains, including Mycobacterium tuberculosis and other pathogens.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity and altering metabolic pathways. For instance, it has been noted to inhibit certain phosphodiesterases, which are crucial in regulating cellular signaling pathways .
  • Receptor Binding : It binds with high affinity to multiple receptors, influencing cellular responses. This is particularly relevant in the context of its anticancer properties, where receptor modulation can lead to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

SubstituentBiological ActivityObservations
Pyridine RingEnhanced binding affinityImproves interaction with target enzymes
Carbonyl GroupIncreased cytotoxicityCorrelates with higher inhibition rates in cancer cell lines
Piperidine MoietyModulates solubility and bioavailabilityCritical for pharmacokinetic properties

Research indicates that modifications to the piperidine and pyridine moieties can significantly affect the compound's potency and selectivity against various biological targets .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives exhibited significant inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.8 µM depending on the structural modifications made .
  • Cytotoxicity in Cancer Models : Research involving various cancer cell lines showed that compounds derived from this structure induced apoptosis through caspase activation pathways, with IC50 values indicating strong cytotoxicity .
  • Inflammatory Pathway Modulation : In models of inflammatory bowel disease, it was found that the compound could downregulate pro-inflammatory cytokines, suggesting a role in managing chronic inflammatory conditions .

Q & A

Q. What are the recommended synthesis protocols for 1-Pyridin-3-ylpiperidine-4-carbonyl chloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with piperidine intermediates. Key steps include:

  • Acylation : Reacting 4-chlorocarbonylpiperidine with pyridin-3-ylmagnesium bromide under inert conditions (e.g., dry THF, −78°C) to form the target compound .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
  • Safety : Conduct reactions in a fume hood with appropriate PPE (gloves, goggles) due to the compound’s irritant properties .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
  • Storage : Keep in a tightly sealed container under argon at −20°C to prevent hydrolysis. Moisture-sensitive reactions should use anhydrous solvents .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the piperidine-pyridine linkage (e.g., δ 8.5–8.7 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~225.08) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Cl stretch) confirm functional groups .

Advanced Research Questions

Q. How does the electronic structure of the pyridine ring influence nucleophilic acyl substitution reactions?

Methodological Answer: The electron-deficient pyridine ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols). Computational studies (DFT at B3LYP/6-31G*) show a partial positive charge on the carbonyl carbon (~+0.45 e), making it reactive toward nucleophiles . Experimental validation:

  • Kinetic Studies : Monitor reaction rates with substituted anilines in acetonitrile. Second-order kinetics confirm rate dependence on both nucleophile and substrate concentrations .

Q. What factors contribute to the compound’s instability in aqueous environments, and how can this be mitigated?

Methodological Answer:

  • Hydrolysis Mechanism : The carbonyl chloride reacts with water to form pyridine-3-carboxylic acid and HCl. Rate constants (pH 7, 25°C) show a half-life of ~2 hours .
  • Stabilization Strategies : Use aprotic solvents (e.g., DMF) or stabilize with molecular sieves. Lyophilization under vacuum improves shelf life .
  • Analytical Monitoring : Track degradation via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Q. How can computational modeling predict reactivity in novel derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Pyridine’s π-π stacking and piperidine’s conformational flexibility enhance binding affinity .
  • Reactivity Predictions : Machine learning (e.g., Random Forest models) trained on existing kinetic data can forecast reaction outcomes for new nucleophiles .
  • Validation : Compare predicted vs. experimental yields for derivatives (e.g., amide vs. ester products) to refine models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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